molecular formula C14H10ClN B1357055 2-(3-Chloro-4-methylphenyl)benzonitrile CAS No. 442670-45-3

2-(3-Chloro-4-methylphenyl)benzonitrile

Cat. No.: B1357055
CAS No.: 442670-45-3
M. Wt: 227.69 g/mol
InChI Key: AAJAXMNFOFJPKC-UHFFFAOYSA-N
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Description

3’-Chloro-4’-methyl-[1,1’-biphenyl]-2-carbonitrile is an organic compound belonging to the biphenyl family It is characterized by the presence of a chlorine atom at the 3’ position, a methyl group at the 4’ position, and a carbonitrile group at the 2 position on the biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Chloro-4’-methyl-[1,1’-biphenyl]-2-carbonitrile typically involves a multi-step process. One common method includes the following steps:

    Friedel-Crafts Alkylation: The initial step involves the alkylation of biphenyl with a methyl group using a Friedel-Crafts reaction. This reaction is catalyzed by aluminum chloride (AlCl₃) and occurs under anhydrous conditions.

    Chlorination: The methylated biphenyl is then subjected to chlorination using chlorine gas (Cl₂) in the presence of a catalyst such as iron (Fe) to introduce the chlorine atom at the 3’ position.

    Nitrile Formation:

Industrial Production Methods

In an industrial setting, the production of 3’-Chloro-4’-methyl-[1,1’-biphenyl]-2-carbonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3’-Chloro-4’-methyl-[1,1’-biphenyl]-2-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions (OH⁻) or amines (NH₂).

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄).

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions

    Substitution: Nucleophilic substitution reactions typically occur under basic conditions using reagents like sodium hydroxide (NaOH) or ammonia (NH₃).

    Oxidation: Oxidation reactions are carried out using oxidizing agents like KMnO₄ or chromium trioxide (CrO₃) in acidic or basic media.

    Reduction: Reduction reactions require strong reducing agents like LiAlH₄ or catalytic hydrogenation using hydrogen gas (H₂) and a metal catalyst.

Major Products Formed

    Substitution: Products include hydroxylated or aminated biphenyl derivatives.

    Oxidation: The major product is 3’-Chloro-4’-methyl-[1,1’-biphenyl]-2-carboxylic acid.

    Reduction: The major product is 3’-Chloro-4’-methyl-[1,1’-biphenyl]-2-amine.

Scientific Research Applications

3’-Chloro-4’-methyl-[1,1’-biphenyl]-2-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the synthesis of drugs.

    Industry: It is used in the production of advanced materials, such as liquid crystals and polymers, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3’-Chloro-4’-methyl-[1,1’-biphenyl]-2-carbonitrile depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the chlorine and nitrile groups can enhance its binding affinity to certain molecular targets, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 3’-Chloro-4’-methyl-[1,1’-biphenyl]-2-carboxylic acid
  • 3’-Chloro-4’-methyl-[1,1’-biphenyl]-2-amine
  • 4’-Methyl-[1,1’-biphenyl]-2-carbonitrile

Uniqueness

3’-Chloro-4’-methyl-[1,1’-biphenyl]-2-carbonitrile is unique due to the combination of its substituents, which confer distinct chemical and physical properties. The presence of both chlorine and nitrile groups allows for diverse reactivity and potential applications in various fields. Its structural uniqueness makes it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

2-(3-chloro-4-methylphenyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN/c1-10-6-7-11(8-14(10)15)13-5-3-2-4-12(13)9-16/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAJAXMNFOFJPKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC=CC=C2C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20594335
Record name 3'-Chloro-4'-methyl[1,1'-biphenyl]-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20594335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

442670-45-3
Record name 3'-Chloro-4'-methyl[1,1'-biphenyl]-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20594335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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